Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)-, also known as norbornene oxirane, is a chemical compound with the molecular formula C11H16O2. It is a colorless liquid that is soluble in water and has a strong fragrance. This compound is derived from norbornene, a bicyclic hydrocarbon, and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
The synthesis of Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- typically involves the reaction of norbornene with methyl glycidyl ether. This process is carried out under controlled temperature and reaction conditions to ensure the desired product is obtained. The reaction is usually catalyzed by a suitable catalyst to enhance the reaction rate and yield .
In industrial production, the compound is synthesized by reacting norbornene, a natural plant extract, with methyl glycidyl ether. The reaction is conducted at an appropriate temperature and under specific conditions to achieve optimal results. The product is then purified and stored under conditions that prevent exposure to high temperatures and oxidizing agents .
Analyse Chemischer Reaktionen
Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the oxirane ring, which is highly strained and reactive. The compound can also undergo ring-opening reactions, leading to the formation of more stable products .
Vergleich Mit ähnlichen Verbindungen
Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- can be compared with other similar compounds such as:
Norbornene: A bicyclic hydrocarbon that serves as the precursor for the synthesis of the compound.
Methyl glycidyl ether: A reagent used in the synthesis of the compound.
Epoxides: A class of compounds containing an oxirane ring, similar to the target compound
These compounds share similar chemical properties and reactivity, but Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- is unique due to its specific structure and the presence of the norbornene moiety, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
3188-75-8 |
---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-(2-bicyclo[2.2.1]hept-5-enylmethoxymethyl)oxirane |
InChI |
InChI=1S/C11H16O2/c1-2-9-3-8(1)4-10(9)5-12-6-11-7-13-11/h1-2,8-11H,3-7H2 |
InChI-Schlüssel |
GBNPJBBNCBLPQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)COCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.